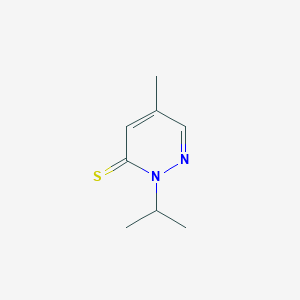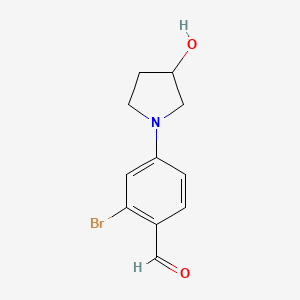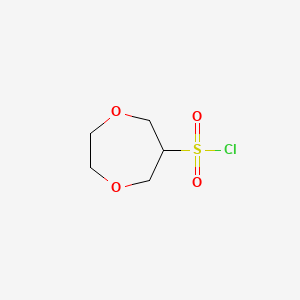![molecular formula C9H17NO B13194913 1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-one](/img/structure/B13194913.png)
1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-one is an organic compound with the molecular formula C₉H₁₇NO It is characterized by a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a dimethylpropanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-one typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of cyclopropylmethylamine with 2,2-dimethylpropanal under controlled conditions to yield the desired product. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization and quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl alcohols.
Substitution: Formation of substituted cyclopropyl derivatives.
科学的研究の応用
1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The cyclopropyl group imparts rigidity to the molecule, affecting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol
- 1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-ol
Uniqueness
1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-one is unique due to its specific structural arrangement, which combines a cyclopropyl ring with an aminomethyl group and a dimethylpropanone moiety
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
1-[1-(aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C9H17NO/c1-8(2,3)7(11)9(6-10)4-5-9/h4-6,10H2,1-3H3 |
InChIキー |
KPQKEOFCACOYSK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)C1(CC1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


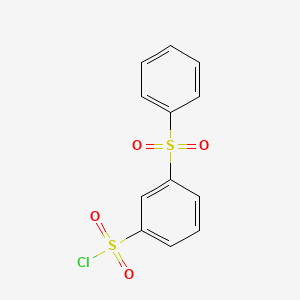
![2-Methyl-N-[2-(pyrrolidin-3-YL)ethyl]pentanamide](/img/structure/B13194839.png)
![tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13194842.png)
![Methyl 4-[(dimethylamino)methyl]pyridine-2-carboxylate](/img/structure/B13194846.png)
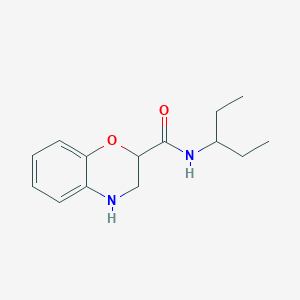
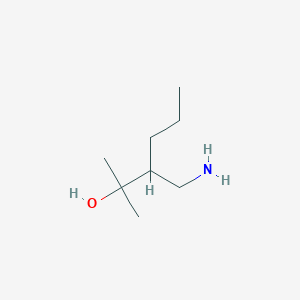
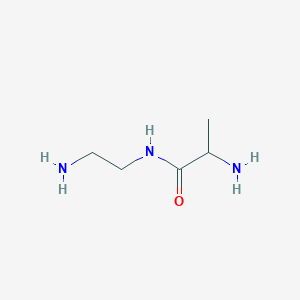
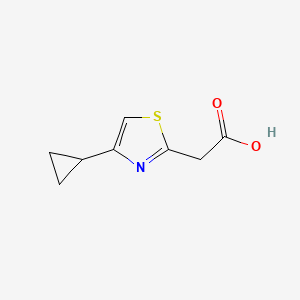
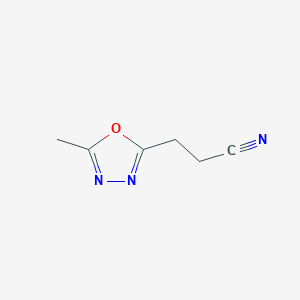
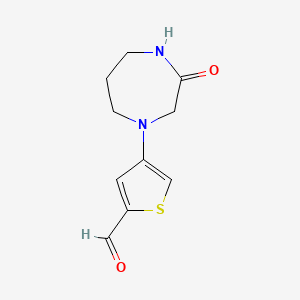
![2-[4-(6-Aminopyridin-3-yl)phenyl]acetonitrile](/img/structure/B13194898.png)
